molecular formula C14H16N2O4 B11842238 Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B11842238
M. Wt: 276.29 g/mol
InChI Key: REYLKIAWTMBNLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of nucleic acids, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 4-aminoquinoline-3-carboxylate
  • Ethyl 5,8-dimethoxyquinoline-3-carboxylate
  • Ethyl 4-amino-5-methoxyquinoline-3-carboxylate

Comparison: Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methoxy groups enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3,(H2,15,16)

InChI Key

REYLKIAWTMBNLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N

Origin of Product

United States

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